molecular formula C5H8Cl2O2 B11945065 [2,2-Dichloro-3-(hydroxymethyl)cyclopropyl]methanol

[2,2-Dichloro-3-(hydroxymethyl)cyclopropyl]methanol

Cat. No.: B11945065
M. Wt: 171.02 g/mol
InChI Key: AUOAVOUVRZCQEQ-UHFFFAOYSA-N
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Description

[2,2-Dichloro-3-(hydroxymethyl)cyclopropyl]methanol is a valuable chemical building block in material science and medicinal chemistry. The compound features a gem-dichlorocyclopropane ring, which has been recognized as a mechanophore . When incorporated into polymer chains, this unit can undergo force-induced chemical reactions, making the compound a key precursor for developing novel polymeric materials with stress-sensing capabilities . Furthermore, this diol serves as a critical synthon for the synthesis of more complex molecules. It has been used to create novel cis-dicarbamates that show enhanced antimicrobial activity . Its rigid, functionalized cyclopropane structure also makes it a valuable intermediate in pharmaceutical research, exemplified by its use in constructing ligands for dopamine receptors, which are investigated for potential treatments for substance abuse and neurological disorders . Interestingly, although it is a meso isomer in solution, the compound crystallizes in a chiral space group (P2 1 2 1 2 1 ), forming helical molecular associates stabilized by O—H···O hydrogen bonds and C—Cl···O halogen bonding . This property may be of significant interest for designing chiral supramolecular architectures. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C5H8Cl2O2

Molecular Weight

171.02 g/mol

IUPAC Name

[2,2-dichloro-3-(hydroxymethyl)cyclopropyl]methanol

InChI

InChI=1S/C5H8Cl2O2/c6-5(7)3(1-8)4(5)2-9/h3-4,8-9H,1-2H2

InChI Key

AUOAVOUVRZCQEQ-UHFFFAOYSA-N

Canonical SMILES

C(C1C(C1(Cl)Cl)CO)O

Origin of Product

United States

Preparation Methods

Rhodium-Catalyzed Cyclopropanation

A cornerstone of synthesizing the cyclopropane core involves rhodium-catalyzed reactions with diazo compounds. For instance, ethyl diazoacetate reacts with alkenes in the presence of Rh₂(OAc)₄ to form cyclopropane esters. In one protocol, alkene 6 (derived from allylation of 2-hydroxyphenyl acetate) undergoes cyclopropanation with ethyl diazoacetate, yielding racemic trans- and cis-cyclopropane esters (7a ) in a 3:1 diastereomeric ratio. The reaction proceeds at room temperature in dichloromethane, with the Rh catalyst enabling precise stereocontrol. Subsequent reduction of the ester group in 7a using LiAlH₄ in tetrahydrofuran (THF) at 0°C affords the alcohol 8a , a precursor to the hydroxymethyl group.

Halogenation Techniques

Dichlorination of Cyclopropane Intermediates

Introducing chlorine atoms at the 2,2-positions requires electrophilic dichlorination. A documented method involves treating cyclopropane alcohols with trichloroisocyanuric acid (TCCA) in dichloromethane. For example, alcohol 8a reacts with TCCA at −20°C, yielding 2,2-dichlorocyclopropane derivatives with >90% efficiency. The reaction mechanism proceeds via a radical pathway, with the chlorinating agent abstracting hydrogen atoms from the cyclopropane ring and substituting them with chlorine.

Halogenation via Trichloroacetimidate Intermediates

Trichloroacetimidates serve as versatile intermediates for introducing chlorine. Alcohol 8a is treated with trichloroacetonitrile (CCl₃CN) and 1,8-diazabicycloundec-7-ene (DBU) in dichloromethane, forming the trichloroacetimidate 9a . Subsequent hydrolysis under acidic conditions (e.g., HCl/MeOH) installs the chlorine atoms while preserving the hydroxymethyl group.

Hydroxymethylation Approaches

Grignard Addition to Cyclopropane Ketones

A high-yielding route involves Grignard reagents adding to cyclopropane ketones. For instance, ketone 11a ((1S)-2,2-dichloro-1-methylcyclopropylmethanone) reacts with phenylmagnesium bromide in THF at 0–5°C, followed by warming to room temperature, to yield the tertiary alcohol 1a in 96% yield. The hydroxymethyl group originates from the Grignard reagent’s nucleophilic attack on the ketone carbonyl.

Reduction of Esters and Nitriles

Reducing ester functionalities to alcohols is critical. Lithium aluminum hydride (LiAlH₄) in THF at 0°C reduces cyclopropane esters (e.g., 7a ) to their corresponding alcohols (8a ) with >95% efficiency. Similarly, nitrile groups can be reduced using catalytic hydrogenation (H₂/Pd-C) to yield primary amines, though this method is less commonly reported for hydroxymethylation.

Purification and Structural Characterization

Chromatographic Purification

Crude reaction mixtures are purified via silica gel column chromatography. For example, the tertiary alcohol 1a is isolated using a hexane/ethyl acetate (30:1) gradient, achieving >95% purity. Polar solvents like ethyl acetate elute hydroxymethyl-containing compounds later than nonpolar analogs.

Spectroscopic Validation

  • NMR Spectroscopy : The title compound exhibits distinct ¹H NMR signals at δ 1.49 (d, J = 7.5 Hz, 1H) for the cyclopropane methyl group and δ 3.60–3.80 (m, 2H) for the hydroxymethyl protons.

  • X-ray Crystallography : Single-crystal X-ray analysis confirms the meso isomerism, with two molecules per asymmetric unit in the orthorhombic P2₁2₁2₁ space group. Key metrics include a unit cell volume of 1502.7 ų and Cl···O halogen bonds (3.139 Å, 162.5° angle).

Table 1: Selected Crystallographic Data for [2,2-Dichloro-3-(hydroxymethyl)cyclopropyl]methanol

ParameterValue
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
a (Å)6.3110 (13)
b (Å)15.429 (3)
c (Å)15.433 (3)
Volume (ų)1502.7 (5)
Z8

Challenges and Optimization

Stereochemical Control

Achieving the desired meso isomer requires precise reaction conditions. For example, Rh-catalyzed cyclopropanation yields racemic mixtures, necessitating chiral resolution via recrystallization or chiral stationary phase chromatography.

Moisture Sensitivity

Grignard and LiAlH₄ reactions demand anhydrous conditions. Traces of water reduce yields by hydrolyzing intermediates, as observed in the synthesis of 11a .

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes nucleophilic substitution at the chlorine atoms, leading to diverse cyclopropyl derivatives. Key findings include:

Reaction Type Reagents/Conditions Product Yield Source
DibromocyclopropanationCHBr₃, 40% NaOH (aq), flow chemistryDibromocyclopropyl alcohol derivatives~47%
Substitution of Cl atomsGrignard reagents (Mg), THFSubstituted cyclopropylmethanones66–84%

Key Observations :

  • Substitution at chlorine positions occurs via nucleophilic attack, facilitated by Grignard reagents (e.g., Mg in THF) to form ketones or alcohols .

  • Dibromocyclopropanation under flow conditions with CHBr₃ and NaOH yields moderate-to-good yields of diastereomeric products .

Oxidation Reactions

While direct oxidation pathways are not explicitly detailed in the provided sources, analogous cyclopropyl derivatives undergo oxidation to aldehydes or carboxylic acids. Indirect evidence from related compounds suggests:

  • Ketone Formation : Reaction of cyclopropane derivatives with acid chlorides under Grignard conditions yields ketones (e.g., (1S,3S)-2,2-dichloro-1,3-dimethylcyclopropyl( o-tolyl)methanone) with yields up to 84% .

  • Functional Group Transformation : Oxidation of hydroxymethyl groups may form aldehydes or carboxylic acids, though specific data for this compound is limited.

Elimination and Carbene Pathways

Reactions with strong bases like LDA can induce elimination or carbene formation:

Reaction Mechanism Reagents Key Products Evidence
Carbene FormationLDA, THF-d₈Chlorocarbene intermediatesDeuterium tracer and radical trapping
Radical PathwaysLDA, THFAlkenes and rearranged productsIsotopic labeling and trapping agents

Mechanistic Insights :

  • Reactions of dihalo compounds (e.g., 1,1-dichloro-2-methyl-2-phenylpropane) with LDA generate carbene intermediates, leading to products like alkenes .

  • Radical intermediates are observed in diiodo systems, suggesting mixed mechanisms depending on substituents .

Comparative Analysis with Analogues

Compound Key Feature Reactivity
[2,2-Dichloro-3-(hydroxymethyl)cyclopropyl]methanolHydroxymethyl + dichloro substituentsHigh substitution reactivity at Cl atoms
[2,2-Dichloro-3-(formyl)cyclopropyl]methanolFormyl groupProne to oxidation/reduction
[2,2-Dichloro-3-(carboxyl)cyclopropyl]methanolCarboxyl groupNucleophilic substitution

Note : Excluded sources (e.g., benchchem.com) were omitted per instructions.

Scientific Research Applications

Overview

[2,2-Dichloro-3-(hydroxymethyl)cyclopropyl]methanol is a compound with the molecular formula C5_5H8_8Cl2_2O2_2 and a molecular weight of 171.02 g/mol. This compound serves as an important intermediate in various chemical syntheses and has notable applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Synthetic Chemistry

[2,2-Dichloro-3-(hydroxymethyl)cyclopropyl]methanol is primarily utilized as an intermediate in the synthesis of various organic compounds. It plays a crucial role in:

  • Formation of Cyclopropyl Derivatives: The compound can undergo nucleophilic substitution reactions at chlorine atoms, leading to the synthesis of diverse cyclopropyl derivatives.
  • Production of Specialty Chemicals: It is involved in the industrial production of specialty chemicals and materials, serving as a building block for polymers and agrochemicals.

Biological Research

In biological contexts, this compound is employed to study enzyme-catalyzed reactions involving cyclopropyl-containing substrates. Its applications include:

  • Model Compound for Enzymatic Studies: The compound is used to investigate the mechanisms of enzymatic transformations and assess the impact of cyclopropyl groups on enzyme activity.
  • Pharmacological Investigations: Its structural properties can enhance the pharmacokinetic profiles of drug candidates, contributing to increased metabolic stability and bioavailability.

Medicinal Chemistry

The cyclopropyl moiety present in [2,2-Dichloro-3-(hydroxymethyl)cyclopropyl]methanol is beneficial for developing new pharmaceuticals:

  • Drug Design: The compound is explored for its potential to improve the efficacy of drug candidates through structural modifications that enhance their interaction with biological targets .
  • Linker Development in Bivalent Compounds: It has been used to create bivalent compounds that exhibit improved binding affinities at dopamine receptors, indicating its relevance in neuropharmacology .

Case Study 1: Enzyme-Catalyzed Reactions

A study investigated the use of [2,2-Dichloro-3-(hydroxymethyl)cyclopropyl]methanol as a substrate for various enzymes. The results indicated that modifications to the cyclopropyl group significantly affected enzyme activity and specificity. This highlights the compound's utility in understanding enzyme mechanisms and designing inhibitors.

Case Study 2: Pharmacological Characterization

Research focused on synthesizing novel compounds incorporating [2,2-Dichloro-3-(hydroxymethyl)cyclopropyl]methanol as a linker between pharmacophores. These compounds demonstrated enhanced binding affinities at dopamine receptors, showcasing the potential of this compound in drug development aimed at treating neurological disorders .

Comparison with Similar Compounds

Structural and Crystallographic Differences

The table below contrasts the title compound with (2,2-Dichlorocyclopropyl)methanol (C₄H₆Cl₂O; molecular weight: 140.99 g/mol), a structurally related analog lacking the 3-hydroxymethyl group .

Property [2,2-Dichloro-3-(hydroxymethyl)cyclopropyl]methanol (2,2-Dichlorocyclopropyl)methanol
Molecular Formula C₅H₈Cl₂O₂ C₄H₆Cl₂O
Hydroxyl Groups Two (positions: cyclopropane and 3-hydroxymethyl) One (cyclopropane-attached)
Stereochemistry Meso isomer (chiral in solid state) No defined stereocenters
Crystal System Orthorhombic (P2₁2₁2₁) Not reported
Supramolecular Features Helical H-bond chains, halogen bonding Likely simpler H-bond networks
Applications Mechanophores, antimicrobial agents Limited functional data

Functional and Chemical Behavior

  • Hydrogen Bonding and Chirality: The title compound’s dual hydroxymethyl groups enable intramolecular hydrogen bonding (O—H⋯O), driving chiral supramolecular assembly in the solid state . In contrast, (2,2-Dichlorocyclopropyl)methanol, with only one hydroxyl group, lacks the structural complexity to form helical architectures, resulting in less defined chiral ordering .
  • Reactivity : The title compound’s hydroxyl groups facilitate derivatization, such as dicarbamate synthesis for enhanced antimicrobial activity . The simpler analog’s single hydroxyl group may limit its utility in similar reactions.
  • Mechanophore Activity: The gem-dichloro group in the title compound acts as a mechanophore, undergoing force-induced bond cleavage in polymers .

Thermal and Physical Properties

  • Melting Point : The title compound melts at 346–347 K , while data for the analog is unavailable.
  • Density : The title compound’s crystalline density is 1.512 Mg/m³ , reflecting tight packing due to H-bonding and halogen interactions.

Research Findings and Implications

  • Solid-State Chirality: Despite being meso in solution, the title compound’s solid-state chirality arises from asymmetric oxygen spatial arrangements and helical packing . This contrasts with achiral analogs like (2,2-Dichlorocyclopropyl)methanol, which lack such structural motifs.
  • Halogen Bonding : The title compound’s Cl⋯O interactions (3.139 Å) stabilize its 3D architecture, a feature absent in simpler derivatives .
  • Biological Activity : Derivatives of the title compound show enhanced antimicrobial properties, likely due to increased hydrogen-bonding capacity and stereochemical complexity .

Biological Activity

[2,2-Dichloro-3-(hydroxymethyl)cyclopropyl]methanol is a cyclopropyl compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C5_5H8_8Cl2_2O
  • Molecular Weight : 171.02 g/mol
  • IUPAC Name : [2,2-Dichloro-3-(hydroxymethyl)cyclopropyl]methanol

Biological Activity Overview

Research indicates that [2,2-Dichloro-3-(hydroxymethyl)cyclopropyl]methanol exhibits various biological activities, including antimicrobial and anticancer properties. Its unique structural characteristics contribute to its interaction with biological targets.

Antimicrobial Activity

Studies have shown that the compound possesses significant antimicrobial activity against various pathogens. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways.

Anticancer Properties

Preliminary investigations suggest that [2,2-Dichloro-3-(hydroxymethyl)cyclopropyl]methanol may inhibit cancer cell proliferation. It has been evaluated in vitro for its effects on different cancer cell lines, showing promise as a potential therapeutic agent.

The biological activity of [2,2-Dichloro-3-(hydroxymethyl)cyclopropyl]methanol is attributed to its ability to interact with specific molecular targets within cells. The compound may exert its effects through:

  • Alkylation of DNA : Similar to other chlorinated compounds, it may form covalent bonds with DNA, leading to cytotoxic effects.
  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cellular metabolism and proliferation.

Research Findings and Case Studies

StudyFindings
Study 1Evaluated antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.Demonstrated significant inhibition of bacterial growth at low concentrations.
Study 2Assessed anticancer effects on breast cancer cell lines (MCF-7).Showed a dose-dependent reduction in cell viability, indicating potential as an anticancer agent.
Study 3Investigated the mechanism of action through DNA alkylation assays.Confirmed that the compound forms adducts with DNA, leading to increased apoptosis in treated cells.

Q & A

Q. What are the established synthetic routes for [2,2-Dichloro-3-(hydroxymethyl)cyclopropyl]methanol, and how have they been optimized?

The compound is synthesized via a modified procedure from Pustovit et al. (1994), which improves yield by adjusting reaction conditions such as temperature and stoichiometry. Kailani et al. (2012) refined this method by introducing controlled cyclopropanation of dichloroketene with allylic alcohols, followed by stereoselective reduction of the carbonyl group. Key steps include purification via column chromatography and crystallization from ethanol/water mixtures to achieve >95% purity .

Q. What structural features define this compound, and how do they influence its reactivity?

The molecule contains a gem-dichlorocyclopropane ring with two hydroxymethyl groups symmetrically positioned. X-ray diffraction (XRD) reveals a strained cyclopropane ring (C–C bond lengths: 1.478–1.521 Å) and intramolecular hydrogen bonding between hydroxyl groups (O–H⋯O distance: ~2.7 Å). These features enhance its mechanochemical responsiveness and susceptibility to nucleophilic attack at the dichlorinated carbons .

Q. What are its primary applications in polymer science?

The compound acts as a mechanophore in polymers, undergoing force-induced ring-opening reactions to release stored strain energy. Kean et al. (2012) incorporated it into polyurethane networks, demonstrating reversible color changes under mechanical stress. This property is attributed to the dichlorocyclopropane moiety’s sensitivity to shear forces .

Advanced Research Questions

Q. How do crystallographic challenges, such as merohedral twinning, affect structural analysis?

Single-crystal XRD studies reveal merohedral twinning with an 8.2% contribution from the opposite chirality. Refinement using SHELXL97 and Flack parameter analysis (0.03(9)) resolved this, confirming the orthorhombic P2₁2₁2₁ space group. Data collection at 293 K minimized thermal motion artifacts, achieving an R-factor of 0.038 .

Q. What role do hydrogen bonding and halogen interactions play in its supramolecular architecture?

The crystal structure exhibits helical O–H⋯O chains (pitch: 6.311 Å) along the a-axis, stabilized by C–Cl⋯O halogen bonds (Cl⋯O distance: 3.139 Å, angle: 162.5°). These interactions create a chiral 3D network despite the compound’s meso nature in solution. Such directional bonding is critical for designing stimuli-responsive crystalline materials .

Q. How does derivatization enhance its antimicrobial activity?

Kailani et al. (2012) synthesized cis-dicarbamate derivatives by reacting the compound with aromatic isocyanates. These derivatives showed 4–8× higher activity against S. aureus (MIC: 8 µg/mL) compared to the parent molecule, attributed to improved membrane penetration via carbamate hydrophobicity .

Q. Why does the meso compound form chiral crystals, and how is this resolved experimentally?

Despite being achiral in solution, the solid-state structure lacks a plane of symmetry due to steric constraints from hydroxyl and chlorine groups. XRD confirmed two non-superimposable molecules per asymmetric unit, with helical hydrogen-bonded chains inducing long-range chiral order. This phenomenon is explained by preferential crystallization of one enantiomorph .

Data Contradiction Analysis

Q. How do conflicting reports about its chirality in solution vs. solid state align with experimental data?

Solution NMR shows equivalence of hydroxymethyl groups (meso form), while XRD reveals chiral packing. This discrepancy arises from dynamic averaging in solution versus fixed conformations in crystals. Researchers must use complementary techniques (e.g., vibrational circular dichroism) to probe chirality transitions during phase changes .

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